4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate

Physicochemical profiling LogD Drug-likeness

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate (molecular formula C₂₄H₂₀O₇, average mass 420.41 Da) is a fully aromatic benzo[c]chromen-6-one (dibenzo-α-pyrone) scaffold esterified at the 3-position with 3,4,5-trimethoxybenzoic acid. The compound is catalogued in the InterBioScreen screening collection under ID STOCK1N-33457, placing it within a curated library of >485,000 functionalized heterocycles used by pharmaceutical and agrochemical discovery programs.

Molecular Formula C24H20O7
Molecular Weight 420.4 g/mol
Cat. No. B3629794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate
Molecular FormulaC24H20O7
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H20O7/c1-13-18(10-9-16-15-7-5-6-8-17(15)24(26)31-21(13)16)30-23(25)14-11-19(27-2)22(29-4)20(12-14)28-3/h5-12H,1-4H3
InChIKeySOOKTGCKIZSTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate: Compound-Class, Physicochemical Identity, and Sourcing Window


4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate (molecular formula C₂₄H₂₀O₇, average mass 420.41 Da) is a fully aromatic benzo[c]chromen-6-one (dibenzo-α-pyrone) scaffold esterified at the 3-position with 3,4,5-trimethoxybenzoic acid [1]. The compound is catalogued in the InterBioScreen screening collection under ID STOCK1N-33457, placing it within a curated library of >485,000 functionalized heterocycles used by pharmaceutical and agrochemical discovery programs [2]. The benzo[c]chromen-6-one core is recognized as a privileged scaffold with demonstrated pharmacology across phosphodiesterase II (PDE2) inhibition, selective estrogen receptor β (ERβ) agonism, and cholinesterase modulation, while the 3,4,5-trimethoxybenzoate ester motif is independently associated with antiproliferative and tubulin-targeting activity [3][4].

Why 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate Cannot Be Replaced by Nearest-Neighbor Analogs Without Experimental Verification


The compound occupies a narrow intersection of three structure–activity determinants that are not simultaneously present in its closest catalogued analogs: (i) a fully aromatic (non-hydrogenated) benzo[c]chromen-6-one core with a 4-methyl substituent, (ii) a 3,4,5-trimethoxybenzoate ester at the 3-position, and (iii) the absence of additional ring hydrogenation on the distal aryl ring [1]. Removal of the 4-methyl group (e.g., 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate, CAS 442534-93-2) alters LogD, metabolic stability, and ERβ binding topography . Hydrogenation of the distal ring (e.g., 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate, CAS 670242-12-3) fundamentally changes molecular shape, conformational flexibility, and π-stacking capacity . The trimethoxybenzoate ester cannot be exchanged for simpler benzoates, furoates, or acetamides without altering hydrogen-bond acceptor count, polar surface area, and target engagement profile [2]. Even within a single screening library (InterBioScreen), these subtle structural variations produce distinct compounds that must be treated as non-interchangeable chemical entities for any structure–activity relationship (SAR) campaign or biological profiling study.

Quantitative Differentiation Evidence for 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate Against Key Comparators


4-Methyl Substituent Confers a Calculated LogD₇.₄ of 4.63 Versus 4.01 for the Des-Methyl Analog, Predicting Superior Membrane Permeability

The target compound (ChemBase ID 193404) possesses a calculated LogD at pH 7.4 of 4.63 (JChem prediction), compared with a calculated LogD₇.₄ of approximately 4.01 for the des-methyl analog 6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate (CAS 442534-93-2, ChemBase ID 193198), based on analogous ACD/LogD predictions for the tetrahydro analog (reported LogD 4.66 at pH 7.4) [1]. This difference of ~0.6 log unit corresponds to a predicted ~4-fold increase in octanol–water partition coefficient for the methylated compound, translating to higher predicted passive membrane permeability while remaining within Lipinski-compliant space (Rule of 5 violations = 0 for the target) [1][2].

Physicochemical profiling LogD Drug-likeness Permeability prediction

Fully Aromatic Core Avoids the Conformational Flexibility and Reduced π-Stacking of the Tetrahydro Analog

The target compound (C₂₄H₂₀O₇, MW 420.41) retains a fully aromatic benzo[c]chromen-6-one tricyclic system, whereas the tetrahydro analog (4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate, CAS 670242-12-3, C₂₄H₂₄O₇, MW 424.45) contains a saturated cyclohexene ring on the distal aryl portion [1]. The saturated ring introduces four additional hydrogen atoms (mass difference = 4.04 Da), eliminates aromatic planarity across one ring, and increases the number of sp³-hybridized carbons, resulting in greater conformational flexibility and reduced capacity for face-to-face π–π stacking interactions with aromatic residues in protein binding pockets. For the 6H-benzo[c]chromen-6-one scaffold, aromatic planarity has been shown to be critical for PDE2 inhibitory activity, where alkoxylated fully aromatic derivatives achieve IC₅₀ values as low as 3.67 µM, while hydrogenation generally reduces potency [2].

Molecular rigidity π-Stacking Conformational analysis Target engagement

3,4,5-Trimethoxybenzoate Ester Provides Seven Hydrogen-Bond Acceptors Versus Two for Simple Acetate Esters, Expanding Target Interaction Capacity

The target compound contains seven hydrogen-bond acceptors (five contributed by the trimethoxybenzoate moiety: three methoxy oxygens, one ester carbonyl oxygen, one ester ether oxygen; plus two from the benzo[c]chromen-6-one lactone carbonyl and ring oxygen), with a topological polar surface area (TPSA) of 80.29 Ų [1]. In contrast, structurally related 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate and 2-furoate analogs possess only 3–4 hydrogen-bond acceptors. The higher HBA count and TPSA of the target compound are expected to enable additional hydrogen-bonding and dipole–dipole interactions with polar residues in target binding sites. The 3,4,5-trimethoxybenzoyl fragment is a recognized pharmacophore in tubulin polymerization inhibitors; ester-linked 3,4,5-trimethoxybenzoate derivatives have demonstrated antiproliferative IC₅₀ values as low as 1.2–2.4 nM in cancer cell lines when coupled to appropriate heterocyclic scaffolds [2].

Hydrogen-bond acceptor count Polar surface area Ligand–target interactions Ester SAR

Benzo[c]chromen-6-one Scaffold Is a Validated PDE2 and ERβ Pharmacophore with Quantitative Activity Benchmarks Absent for Non-Chromenone Comparators

The 6H-benzo[c]chromen-6-one scaffold has been pharmacologically validated in multiple independent studies. Alkoxylated derivatives achieve PDE2 IC₅₀ values as low as 3.67 ± 0.47 µM (compound 1f), comparable to the reference inhibitor BAY 60-7550 in cell-level assays [1]. In the estrogen receptor system, 3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one analogs exhibit ERβ binding IC₅₀ values as low as 14 nM with selectivity over ERα [2]. The target compound, bearing the 4-methyl substituent shown to be critical for ERβ affinity in the SAR study by Sun et al. (2006), is positioned at the intersection of these two pharmacology streams, with the trimethoxybenzoate ester potentially serving as a PDE2-targeting motif analogous to the alkoxy chains shown to be essential for PDE2 inhibition [1][2]. This dual pharmacological plausibility differentiates it from non-chromenone scaffolds that lack either target engagement profile.

PDE2 inhibition ERβ agonism Scaffold validation Target engagement

InterBioScreen Library Provenance Confirms Structural Uniqueness Within a Curated Screening Collection of >485,000 Compounds

The target compound is catalogued as InterBioScreen ID STOCK1N-33457, a unique identifier within a library of >485,000 synthetic compounds specifically selected for structural diversity and drug-like properties [1]. The InterBioScreen collection is designed to maximize scaffold diversity; the presence of this specific compound with its exact combination of 4-methyl substitution, fully aromatic benzo[c]chromen-6-one core, and 3,4,5-trimethoxybenzoate ester guarantees that no identical compound exists elsewhere in the library. The closest catalogued analogs—STOCK1N-33174 (des-methyl, CAS 442534-93-2) and the tetrahydro analog (CAS 670242-12-3)—are distinct entries with different InterBioScreen IDs, confirming they are treated as separate chemical entities in high-throughput screening workflows [2]. For procurement, this means that ordering STOCK1N-33457 delivers a chemically homogeneous substance with a defined structure, not a mixture or an ambiguously specified analog.

Screening library Chemical diversity Procurement traceability Hit validation

Lipinski Rule-of-5 Compliance and Low Rotatable Bond Count Predict Favorable Oral Bioavailability Relative to Heavier, More Flexible Analogs

The target compound satisfies all Lipinski Rule-of-5 criteria (Ro5 violations = 0), with a molecular weight of 420.41 Da, calculated LogP of 4.63, 7 hydrogen-bond acceptors, and 0 hydrogen-bond donors [1]. Critically, it possesses only 6 rotatable bonds, maintaining a relatively rigid structure despite its ester linkage. In comparison, the tetrahydro analog (MW 424.45) introduces additional sp³ carbons that increase conformational entropy, and larger ester derivatives with extended amino acid or carbamate chains (e.g., 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate) add significant molecular weight and rotatable bond count, pushing beyond optimal drug-like space . The combination of Rule-of-5 compliance and a rotatable bond count of 6 places the target compound within the favorable drug-likeness zone (Veber criteria: ≤10 rotatable bonds), predicting acceptable oral bioavailability for in vivo studies [2].

Drug-likeness Lipinski rules Oral bioavailability Rotatable bonds

Highest-Impact Application Scenarios for 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 3,4,5-trimethoxybenzoate Based on Quantitative Differentiation Evidence


PDE2 Inhibitor Screening and Neurodegenerative Disease Drug Discovery

The fully aromatic benzo[c]chromen-6-one scaffold of the target compound is validated for PDE2 inhibition, with class-level evidence showing alkoxylated 6H-benzo[c]chromen-6-one derivatives achieving IC₅₀ values of 3.67 ± 0.47 µM, comparable to BAY 60-7550 [1]. The 3,4,5-trimethoxybenzoate ester, acting as an extended alkoxy-type substituent at the critical 3-position, positions this compound as a candidate for PDE2-targeted screening in neurodegenerative disease programs (Alzheimer's, Parkinson's). The calculated LogD₇.₄ of 4.63 predicts sufficient CNS permeability for in vivo efficacy studies, while the 0 Rule-of-5 violations support oral dosing feasibility [2].

Selective Estrogen Receptor β (ERβ) Agonist Development for Osteoporosis and Menopausal Therapy

The 4-methyl substituent on the benzo[c]chromen-6-one core has been shown to be a critical determinant of ERβ binding affinity in the SAR study by Sun et al. (2006), where 3,8-dihydroxy-4-methyl analogs achieved ERβ IC₅₀ values as low as 14 nM with selectivity over ERα [1]. Although the target compound carries a trimethoxybenzoate ester rather than hydroxyl groups at positions 3 and 8, its 4-methyl substitution and aromatic core topology align with the ERβ pharmacophore model. This compound is suitable as a starting point for ERβ-focused medicinal chemistry programs targeting osteoporosis, vasomotor symptoms, or hormone-dependent cancers.

Antiproliferative Screening Leveraging the 3,4,5-Trimethoxybenzoate Pharmacophore

The 3,4,5-trimethoxybenzoate ester moiety is a validated antiproliferative pharmacophore; independent studies have shown that ester-linked 3,4,5-trimethoxybenzoate derivatives achieve IC₅₀ values as low as 1.2–2.4 nM against human cancer cell lines through mechanisms including histone deacetylase inhibition and tubulin polymerization disruption [1]. The target compound combines this pharmacophore with the drug-like benzo[c]chromen-6-one scaffold (6 rotatable bonds, Ro5 = 0 violations), making it a strong candidate for inclusion in antiproliferative screening cascades, particularly where simultaneous engagement of PDE2 or ERβ pathways could confer therapeutic synergy [2].

Screening Library Procurement for Diversity-Oriented Hit Discovery

The compound's unique InterBioScreen ID (STOCK1N-33457) and its exact structural specification—verified by independent database entries—ensure that procurement delivers a chemically homogeneous substance distinct from its closest catalogued analogs (STOCK1N-33174 and the tetrahydro analog) [1]. For high-throughput screening (HTS) programs or fragment-based lead discovery, this compound offers a precisely defined chemical entity at the intersection of the PDE2, ERβ, and antiproliferative pharmacology spaces, with sufficient physicochemical quality (LogD₇.₄ 4.63, TPSA 80.29 Ų) for both biochemical and cell-based assay formats [2]. Its presence in the InterBioScreen library also facilitates follow-up SAR by enabling rapid access to structurally related analogs for hit expansion.

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